4-[(E)-{[(DIAMINOMETHYLIDENE)AMINO]IMINO}METHYL]-2-ETHOXYPHENYL 4-METHYLBENZOATE
Description
4-[(E)-{[(DIAMINOMETHYLIDENE)AMINO]IMINO}METHYL]-2-ETHOXYPHENYL 4-METHYLBENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including an ethoxy group, a benzoate ester, and a diaminomethylideneamino group, which contribute to its diverse reactivity and functionality.
Properties
IUPAC Name |
[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2-ethoxyphenyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-3-24-16-10-13(11-21-22-18(19)20)6-9-15(16)25-17(23)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H4,19,20,22)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIUJCWBOIUFFG-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN=C(N)N)OC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N=C(N)N)OC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(DIAMINOMETHYLIDENE)AMINO]IMINO}METHYL]-2-ETHOXYPHENYL 4-METHYLBENZOATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as sodium borohydride or lithium aluminum hydride for reduction steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(DIAMINOMETHYLIDENE)AMINO]IMINO}METHYL]-2-ETHOXYPHENYL 4-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or benzoate ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[(E)-{[(DIAMINOMETHYLIDENE)AMINO]IMINO}METHYL]-2-ETHOXYPHENYL 4-METHYLBENZOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(DIAMINOMETHYLIDENE)AMINO]IMINO}METHYL]-2-ETHOXYPHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-[(E)-{[(DIAMINOMETHYLIDENE)AMINO]IMINO}METHYL]-2-METHOXYPHENYL 4-METHYLBENZOATE
- 4-[(E)-{[(DIAMINOMETHYLIDENE)AMINO]IMINO}METHYL]-2-HYDROXYPHENYL 4-METHYLBENZOATE .
Uniqueness
The uniqueness of 4-[(E)-{[(DIAMINOMETHYLIDENE)AMINO]IMINO}METHYL]-2-ETHOXYPHENYL 4-METHYLBENZOATE lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
